3-Methoxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a piperidine ring followed by methoxylation and carboxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. Techniques such as hydrogenation, cyclization, and amination are often employed in the synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methoxypiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For instance, it might inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
- 1-(tert-butoxycarbonyl)-3-methoxypiperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 3-methoxy-
Comparison: 3-Methoxypiperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities and synthetic utility .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-6-4-8-3-2-5(6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
JXXPDNQTZFMPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.